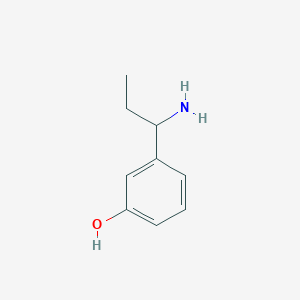

3-(1-Aminopropyl)phenol

Description

Contextualizing 3-(1-Aminopropyl)phenol (B6203521) within Phenolic Amine Chemistry

Phenolic amines are a broad class of compounds that feature both a phenol (B47542) and an amine functional group. nih.gov Their chemistry is rich and varied, stemming from the interplay between the acidic phenolic hydroxyl group and the basic amino group. nih.gov This dual functionality allows them to participate in a wide range of chemical reactions and interactions.

In recent research, phenolic-amine chemistry has been explored for surface modification and the development of functional materials. For instance, a strategy inspired by plant polyphenols has been used to create coatings for cardiovascular stents, combining the properties of tannic acid (a polyphenol) and bivalirudin (B194457) (a thrombin inhibitor). nih.gov This approach utilizes the reaction between phenolic hydroxyl groups and amines, such as Michael addition, to immobilize bioactive molecules onto surfaces. nih.gov Similarly, a metal-phenolic-amine strategy has been developed to create multifunctional coatings with antibacterial and anticoagulant properties for blood-contacting devices. rsc.org

The ionization of phenolic amines is a key aspect of their chemical behavior, with the pKa values of the phenolic and amino groups determining the charge state of the molecule at a given pH. nih.gov Studies on various phenolic amines, including biologically relevant molecules like dopamine (B1211576) and adrenaline, have shown that their pKa values are often close to physiological pH. nih.gov This indicates that a significant proportion can exist as either a zwitterion or an uncharged phenolic amine, which can be crucial for their biological activity and interactions with receptors. nih.gov The estimation of zwitterion constants from the pKa values of phenolic amines and their analogues helps in understanding the active species involved in biological processes. nih.gov

Overview of Research Trajectories in Phenolic Amine Synthesis and Reactivity

The synthesis of phenolic amines and their derivatives is a significant focus in organic chemistry, with researchers continuously seeking more efficient and environmentally friendly methods. Traditional methods for forming C-N bonds often have drawbacks, leading to the development of novel catalytic approaches.

A notable advancement is the rhodium-catalyzed amination of phenols, which provides a direct route to anilines with water as the only byproduct. organic-chemistry.orgresearchgate.net This method is highly atom-economical and leverages an arenophilic rhodium catalyst to facilitate the difficult keto-enol tautomerization of phenols, enabling their subsequent condensation with amines. organic-chemistry.orgresearchgate.net The reaction shows broad substrate compatibility, including with electron-rich, electron-deficient, and sterically hindered phenols, as well as various primary and secondary amines. organic-chemistry.org

Reductive amination of phenolics derived from biomass is another important research direction, aiming to produce secondary amines from renewable resources. mdpi.com Studies have investigated the use of catalysts like Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C) for the amination of phenols with amines such as cyclohexylamine. mdpi.com The efficiency of these reactions is influenced by parameters like hydrogen pressure, temperature, and the concentration of the amine. mdpi.com

The synthesis of specific phenolic amine structures often involves multi-step sequences. For example, the synthesis of 4-[3-(1-methylethyl)aminopropyl]phenol (B8524530) has been achieved by reacting 4-(3-bromopropyl)phenol (B1602070) with isopropylamine. prepchem.com While direct synthesis literature for this compound is not abundant, general strategies for preparing phenolic amines include the reduction of nitrophenols to the corresponding aminophenols, which can then be further modified. wikipedia.orgsmolecule.com For instance, 3-aminophenol (B1664112) can be prepared by the reduction of 3-nitrophenol. wikipedia.org

Structural Significance of the this compound Moiety

The structure of this compound, with its specific arrangement of functional groups, is key to its chemical identity and reactivity. The molecule consists of a phenol ring substituted with an aminopropyl group at the meta-position.

The key structural features are:

Phenolic Hydroxyl Group (-OH): This group is acidic and can donate a proton. It is also an activating group, directing electrophilic aromatic substitution to the ortho and para positions.

Amino Group (-NH2): This group is basic and can accept a proton. It is also an activating group for electrophilic aromatic substitution. The amino group in this compound is on a chiral center, meaning the compound can exist as (R) and (S) enantiomers. nih.gov

Propyl Chain (-CH2CH2CH3): This alkyl chain connects the amino group to the phenyl ring and provides a degree of conformational flexibility.

Meta-Substitution Pattern: The 1,3-substitution pattern on the benzene (B151609) ring influences the electronic interaction between the hydroxyl and aminopropyl groups.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H13NO | nih.gov |

| Boiling Point | 280.7±15.0 °C | chemicalbook.com |

| IUPAC Name | This compound | nih.gov |

Interactive Data for this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 2680534-24-9 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C9H14ClNO | bldpharm.com |

| Purity | 95% | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | Inert atmosphere, room temperature | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-(1-aminopropyl)phenol |

InChI |

InChI=1S/C9H13NO/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9,11H,2,10H2,1H3 |

InChI Key |

GWAYOJOTLSFFHL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1 Aminopropyl Phenol

Strategic Approaches to C-C Bond Formation for the Aminopropyl Side Chain

The creation of the carbon-carbon bond that links the propyl group to the phenol (B47542) ring is a critical step in the synthesis of 3-(1-Aminopropyl)phenol (B6203521). Chemists employ regioselective carbonyl addition and cross-coupling reactions to achieve this linkage with precision.

Regioselective Carbonyl Addition Strategies

Regioselective carbonyl addition strategies are a cornerstone in the synthesis of 3-substituted phenols. These methods often involve the reaction of an organometallic reagent with a carbonyl compound, where the regioselectivity is controlled by the directing effects of substituents on the aromatic ring. For instance, the addition of Grignard or other organometallic reagents to 3-halocyclohex-2-en-1-ones can lead to the formation of meta-substituted phenols. researchgate.net The reaction proceeds through the addition of the organometallic reagent to the carbonyl group, followed by acid treatment and elimination to generate the aromatic ring with the desired substitution pattern. researchgate.net

Another approach involves the use of enaminones, which are versatile intermediates in organic synthesis. researchgate.net The reaction of enaminones with various electrophiles can be directed to the meta position, providing a route to functionalized aminophenols. researchgate.net

A summary of reagents and their typical applications in carbonyl addition for the synthesis of phenol derivatives is presented below:

| Reagent Type | Example | Application |

| Organometallic Reagents | Grignard Reagents, Organolithium Reagents | Addition to carbonyl groups of cyclohexenone derivatives. researchgate.net |

| Enaminones | 3-Aminocyclohex-2-en-1-ones | Versatile intermediates for the synthesis of substituted phenols. researchgate.net |

Cross-Coupling Approaches for Aryl-Alkyl Linkages

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming aryl-alkyl bonds. acs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel. acs.orgnih.gov For the synthesis of this compound, this could involve the coupling of a propyl-containing organometallic reagent with a protected 3-halophenol derivative.

Recent advancements have focused on the development of more efficient and selective catalyst systems. For example, palladium-catalyzed cross-coupling of organosilanols and their corresponding silanolates has emerged as a viable alternative to traditional methods, offering benefits such as low toxicity and high stability of the organosilane reagents. nih.gov These reactions have been successfully applied to the synthesis of complex molecules. nih.gov

Another notable development is the reductive cross-coupling of nitroarenes with alkyl halides. rsc.org This method avoids the need for pre-formed organometallic reagents and can be carried out under mild conditions, offering a more direct route to N-alkylanilines which can be precursors to the target molecule. rsc.org

Amine Installation Protocols

The introduction of the amine group onto the propyl side chain is the final key transformation. This can be achieved through several reliable methods, including reductive amination, nucleophilic substitution, and amidation/hydrolysis pathways.

Reductive Amination Routes

Reductive amination is a widely used and efficient one-pot method for the synthesis of amines. nih.gov This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would typically start from 3-propionylphenol.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Metal-free reductive amination protocols have also been developed, utilizing hydrosilanes as the reducing agent, which offers advantages in terms of selectivity and functional group tolerance. nih.gov

The table below summarizes common reducing agents used in reductive amination:

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | Common, but can also reduce the starting ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminiums in the presence of ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Hydrosilanes | e.g., (EtO)₃SiH | Used in metal-free systems, good functional group tolerance. nih.gov |

Nucleophilic Substitution Reactions on Precursors

The amine group can also be introduced via nucleophilic substitution on a suitable precursor, such as a 3-(1-halopropyl)phenol. In this approach, an amine source, such as ammonia (B1221849) or a protected amine equivalent, acts as the nucleophile, displacing the halide leaving group. libretexts.orgfishersci.fi

However, direct alkylation of ammonia can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the product amines. libretexts.orgyoutube.com To overcome this, methods like the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia surrogate, can be employed to selectively form primary amines. libretexts.org The phthalimide is alkylated, and the resulting N-alkylphthalimide is then hydrolyzed to release the primary amine. libretexts.org

Amidation/Hydrolysis Pathways

An alternative, multi-step approach involves the formation of an amide followed by its hydrolysis to the desired amine. chemistrysteps.comlibretexts.org This pathway offers a high degree of control and is particularly useful when other functional groups in the molecule are sensitive to the conditions of direct amination methods.

The synthesis begins with a carboxylic acid precursor, which is activated and then reacted with an amine to form a stable amide. Common activating agents include thionyl chloride to form an acid chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org The resulting amide is then hydrolyzed under acidic or basic conditions to yield the primary amine. libretexts.orglibretexts.org While this method involves more steps, it can be advantageous for complex syntheses where chemoselectivity is a concern. chemistrysteps.com

Phenol Ring Functionalization and Derivatization during Synthesis

The synthesis of complex molecules like this compound often requires strategic manipulation of functional groups to achieve the desired substitution pattern and prevent unwanted side reactions. The phenolic hydroxyl group, in particular, presents unique challenges and opportunities for functionalization due to its reactivity. Methodologies for its protection and for late-stage modification of the aromatic ring are critical tools in synthetic organic chemistry.

Selective Protection and Deprotection Strategies for Phenolic Hydroxyl

In the synthesis of aminophenol derivatives, the presence of two reactive nucleophilic groups—the amino and the hydroxyl—necessitates the use of protecting groups to ensure selectivity. The choice of protecting group is crucial and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other parts of themolecule.

One common strategy involves the protection of the amino group to allow for selective alkylation of the phenolic hydroxyl. For instance, aminophenols can be reacted with benzaldehyde (B42025) to form an imine, temporarily protecting the amino group. umich.eduresearchgate.net This allows the hydroxyl group to be alkylated using an alkyl halide. Subsequent hydrolysis with acid efficiently removes the benzylidene protecting group to yield the O-alkylated aminophenol. umich.eduresearchgate.net This method is efficient and practical for preparing various alkoxyanilines. researchgate.net

Conversely, protecting the hydroxyl group allows for reactions at the amino position. Silyl ethers are common protecting groups for phenols. For example, a tert-butyldimethylsilyl (TBDMS) group can be used to protect a phenolic hydroxyl. nih.gov This protection strategy was employed in the synthesis of 2-aminoresorcinol (B1266104) derivatives, enabling selective manipulation of the phenolic groups. nih.gov

Another approach involves protecting the amino group with a tert-butyloxycarbonyl (Boc) group. This strategy was used in the functionalization of pentafluorosulfanylated (SF5) aminophenols. acs.org The Boc group is stable under various conditions but can be readily removed with trifluoroacetic acid (TFA) to regenerate the free amine without affecting the phenolic hydroxyl. acs.org The choice between protecting the amine or the hydroxyl group is a key strategic decision in the synthesis of complex aminophenol derivatives.

Table 1: Protecting Group Strategies for Aminophenol Derivatives

| Functional Group to be Protected | Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference |

|---|---|---|---|---|

| Amino Group | Benzylidene | Benzaldehyde | Acid Hydrolysis | umich.eduresearchgate.net |

| Hydroxyl Group | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole (B134444) | TBAF | nih.gov |

Late-Stage Phenol Ring Modifications

Late-stage functionalization refers to the introduction of new functional groups onto a complex molecule at a late step in the synthesis. This strategy is highly valuable as it allows for the rapid diversification of a core scaffold, enabling the synthesis of a library of analogues from a common intermediate. Phenols and their derivatives are excellent substrates for late-stage modifications due to the electron-rich nature of the aromatic ring, which facilitates electrophilic aromatic substitution.

Recent advances have focused on developing methods for the direct functionalization of phenol rings under mild conditions. rsc.org For instance, N-functionalized 2-aminophenols can be synthesized from cyclohexanones and primary amines in a one-shot dehydrogenative process using TEMPO as a mild oxidant. nih.govresearchgate.netcas.cn This method is applicable to the late-stage modification of complex molecules. nih.govcas.cn

Specific modifications such as nitration and bromination have been successfully applied to complex aminophenol derivatives. In the case of an N-Boc-protected SF5-aminophenol, nitration using t-butyl nitrite (B80452) (tBuONO) proceeded selectively at the position ortho to the hydroxyl group. acs.org Similarly, regioselective bromination could be achieved, demonstrating that the phenol ring remains reactive for electrophilic substitution even when bearing complex substituents. acs.org Another innovative method leverages the excited-state reactivity of nitroarenes and copper catalysis to transform them into acylated 2-aminophenols, a reaction that tolerates a range of functional groups and can be used for late-stage modifications. nih.gov These methodologies highlight the versatility of the phenol ring for late-stage diversification, providing access to a wide array of derivatives that would be difficult to synthesize through other routes. rsc.org

Considerations for Analogous Compound Syntheses Relevant to this compound

The synthetic methodologies developed for a specific target molecule can often be adapted for the preparation of its analogues. The synthesis of regioisomers, related derivatives, and compounds where the core structure is incorporated into a heterocyclic system provides a broader understanding of the chemical space and potential applications of the aminopropylphenol scaffold.

Synthesis of Regioisomeric Aminopropylphenols

The position of the hydroxyl and aminopropyl groups on the phenol ring significantly influences the compound's properties. Therefore, the synthesis of regioisomers of this compound, such as the 2- and 4-substituted analogues, is of considerable interest.

General routes to aminophenols often start from either phenol or nitrobenzene (B124822). wikipedia.org For example, phenol can be nitrated and then subsequently reduced with iron to produce a mixture of aminophenols or a specific isomer depending on the directing effects of other substituents. wikipedia.org Alternatively, the partial hydrogenation of nitrobenzene can yield phenylhydroxylamine, which undergoes rearrangement to primarily form 4-aminophenol (B1666318). wikipedia.org These fundamental aminophenol structures can then be further functionalized to introduce the aminopropyl side chain.

A more direct synthesis for a regioisomer has been reported for 4-[3-(1-methylethyl)aminopropyl]phenol (B8524530). prepchem.com This compound was prepared by reacting 4-(3-bromopropyl)phenol (B1602070) with isopropylamine. The crude product was purified by distillation and crystallization. prepchem.com This illustrates a straightforward N-alkylation approach to constructing the aminopropyl side chain on a pre-functionalized phenol ring. The synthesis and identification of regioisomeric fluoroalkyl-containing amino enones have also been explored, which provides insights into handling and differentiating isomers based on their physicochemical properties. researchgate.net

Synthetic Routes to Related Aminophenol Derivatives

The aminophenol scaffold is a versatile building block for a wide range of derivatives with diverse functionalities. nih.gov A variety of synthetic strategies have been developed to access these compounds.

One powerful, transition-metal-free method involves the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines. researchgate.netcas.cn This one-shot assembly of the aminophenol core simplifies the synthesis by avoiding multi-step modifications of the phenyl ring. nih.gov Another direct approach is the palladium-catalyzed conversion of phenols into primary anilines using hydrazine, which acts as both the amine source and a hydride source. rsc.org This method is notable for its ability to tolerate various functional groups; for instance, 4-aminophenol can be converted to 1,4-diaminobenzene, and 1,3-dihydroxybenzene (resorcinol) can be selectively mono-aminated to 3-aminophenol (B1664112). rsc.org

The synthesis of Schiff base derivatives from aminophenols is another common route to new analogues. mdpi.comnih.gov These are typically formed by the condensation reaction between an aminophenol and an aldehyde or ketone. For example, a series of five different 4-aminophenol Schiff bases were synthesized and characterized. mdpi.com Furthermore, selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with sodium borohydride, yielding N-alkylaminophenols in excellent yields. umich.edu

Table 2: Selected Synthetic Methods for Aminophenol Derivatives

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Dehydrogenative Aromatization | Cyclohexanones, Primary Amines | TEMPO | N-Functionalized 2-Aminophenols | nih.govresearchgate.netcas.cn |

| Direct Amination | Phenols, Hydrazine | Pd/C, NaBH4 | Primary Anilines | rsc.org |

| Schiff Base Formation | Aminophenols, Aldehydes | Acetic Acid or Microwave | Imines (Schiff Bases) | mdpi.comvjol.info.vn |

| Reductive Amination | Aminophenols, Aldehydes | Sodium Borohydride | N-Alkylaminophenols | umich.eduresearchgate.net |

Methodologies for Aminopropyl-Containing Heterocycles and Silatranes

The aminopropyl moiety can be incorporated into various cyclic structures, leading to compounds with unique three-dimensional architectures and properties, such as heterocycles and silatranes.

Silatranes are cyclic organosilicon compounds known for their unique intramolecular N→Si coordinate bond and biological activities. nih.gov 1-(3-Aminopropyl)silatrane is a key precursor in this field, synthesized via the transesterification of 1-(3-aminopropyl)triethoxysilane with triethanolamine. mdpi.com This compound serves as a building block for more complex derivatives. For example, 1-substituted arylaminopropyl silatranes have been synthesized through two primary methods: the reaction of aromatic amines with chloropropyl silatrane, or the reaction of aryl chlorides with aminopropyl silatrane. tandfonline.comtandfonline.com The reactivity in these substitutions is influenced by the electronic nature of the substituents on the aromatic ring. tandfonline.com

Beyond silatranes, the aminopropyl group can be part of other heterocyclic systems. A straightforward synthesis of perhydro-N-(2,2-disubstituted-3-aminopropyl) heterocycles has been described, allowing for a variety of derivatives. researchgate.net The aminopropyl moiety can also be attached to other heterocycles, such as furan. For instance, 2-[(3-aminopropyl)dimethylsilyl]-5-trialkylgermylfurans were prepared via hydrosilylation of heterocyclic N-allylamines. osi.lv The synthesis of 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles has also been reported, incorporating the aminopropyl group into a sulfur-nitrogen heterocycle. researchgate.netfrontiersin.org In another example, 3-aminopropyl-H-phosphinic acid was used as a synthon to create six-membered P,N-heterocycles (1,3-azaphosphorinanes) through an intramolecular Kabachnik-Fields reaction with aldehydes. nih.gov Finally, the reaction of 1-(3-aminopropyl)imidazole (B109541) with phenyl isocyanate yields a phenylurea adduct, demonstrating the synthesis of functionalized imidazole heterocycles. acs.org

Stereoselective Synthesis of Enantiopure 3 1 Aminopropyl Phenol

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for controlling stereochemistry. wikipedia.org This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate to direct a subsequent diastereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

One of the most powerful applications of this methodology is in the formation of carbon-carbon bonds, such as in the Evans aldol reaction. tcichemicals.comchem-station.com In a hypothetical synthesis of 3-(1-aminopropyl)phenol (B6203521), an oxazolidinone chiral auxiliary, such as those popularized by David A. Evans, could be acylated with propionyl chloride. wikipedia.org The resulting imide, when treated with a boron Lewis acid and a hindered base, selectively forms a (Z)-enolate. chem-station.comalfa-chemistry.com This enolate can then react with an appropriately protected 3-hydroxybenzaldehyde through a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model. alfa-chemistry.com This transition state minimizes steric and dipolar repulsions, leading to a predictable syn-aldol adduct with high diastereoselectivity. tcichemicals.comalfa-chemistry.com Subsequent removal of the auxiliary would yield a β-hydroxy acid, which could be converted to the target amine.

Another prominent strategy involves the diastereoselective alkylation of enolates derived from amides of chiral auxiliaries like pseudoephedrine or its analogue, pseudoephenamine. wikipedia.orgnih.gov An amide would be formed between the chiral auxiliary and propanoic acid. Deprotonation would generate a chiral enolate, which could then be alkylated. While not a direct route to the aminopropyl structure, this method exemplifies the power of auxiliaries in controlling the stereochemistry at the α-carbon of a carbonyl group, which can be a precursor to the desired amine.

| Auxiliary Type | Key Reaction | Stereochemical Control Mechanism | Typical Diastereomeric Excess |

| Evans Oxazolidinone | Aldol Addition | Chelation control via a boron-mediated six-membered chair transition state. chem-station.comalfa-chemistry.com | >99% alfa-chemistry.com |

| Pseudoephedrine/Pseudoephenamine | Enolate Alkylation | Steric hindrance from the auxiliary directs the approach of the electrophile. nih.gov | Often >95% nih.gov |

| Camphorsultam | Various (e.g., Diels-Alder, Alkylation) | Rigid bicyclic structure provides effective steric shielding of one face of the reactive intermediate. wikipedia.org | High, reaction-dependent |

Asymmetric Catalysis in C-C or C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach than stoichiometric auxiliaries, using a small amount of a chiral catalyst to generate large quantities of an enantiopure product.

Transition metal complexes featuring chiral ligands are powerful catalysts for a variety of enantioselective transformations. A highly effective and direct method for synthesizing chiral amines is the asymmetric hydrogenation or transfer hydrogenation of imines. rsc.orgscispace.com For the synthesis of this compound, a precursor ketone, 3'-hydroxypropiophenone, can be condensed with ammonia (B1221849) or a protected amine source to form the corresponding imine. This prochiral imine can then be reduced using a chiral catalyst, such as a Rhodium(I) or Ruthenium(II) complex coordinated to a chiral diphosphine or diamine ligand (e.g., TsDPEN). scispace.comresearchgate.net In asymmetric transfer hydrogenation (ATH), a simple hydrogen source like isopropanol or formic acid is used, which can be advantageous for operational simplicity. scispace.comdocumentsdelivered.com These reactions can achieve excellent yields and enantioselectivities, often exceeding 95% ee. scispace.com

Rhodium-catalyzed reactions are also employed for asymmetric C-C bond formation. nih.gov For instance, methods involving the enantioselective isomerization of allylamines can generate chiral enamines, which are versatile intermediates for producing β-branched amides and other structures. illinois.edu While a more complex route, this highlights the versatility of metal catalysis in stereoselective synthesis.

In recent decades, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a third pillar of asymmetric synthesis. nih.gov One of the most classic organocatalysts is the amino acid L-proline. wikipedia.orglibretexts.org Proline can catalyze reactions by forming a chiral enamine or iminium ion intermediate. wikipedia.org For example, an asymmetric Mannich reaction could be envisioned between a protected 3-hydroxybenzaldehyde, an amine, and propanal. Proline would catalyze the formation of a chiral enamine from propanal, which would then add to the imine formed from the aldehyde and amine, establishing the stereocenter with high enantioselectivity. libretexts.org

Another powerful organocatalytic strategy is the asymmetric Michael addition. nih.govmdpi.com A derivative of 3-hydroxybenzaldehyde could be converted into an α,β-unsaturated compound, which would then act as a Michael acceptor. The conjugate addition of a nucleophile like nitroethane, catalyzed by a chiral organocatalyst (such as a diarylprolinol silyl ether or a squaramide), would create the carbon backbone of this compound. nih.govnih.gov The resulting nitro group can be readily reduced to the desired amine. This approach provides access to valuable γ-nitroesters and their derivatives, which are precursors to important pharmaceutical compounds. organic-chemistry.org

Furthermore, chiral phosphoric acids derived from BINOL are highly effective catalysts for the asymmetric transfer hydrogenation of imines, offering a metal-free alternative to the transition metal-catalyzed methods described above. rsc.org

| Catalysis Type | Catalyst Example | Key Reaction | Mechanism |

| Metal-Catalysis | [Rh(cod)Cl]₂ / Chiral Ligand | Asymmetric Hydrogenation | Coordination of imine to chiral metal center, followed by stereoselective hydride transfer. scispace.com |

| Organocatalysis | L-Proline | Mannich Reaction | Formation of a chiral enamine intermediate from the catalyst and a carbonyl compound. wikipedia.orglibretexts.org |

| Organocatalysis | Diarylprolinol Silyl Ether | Michael Addition | Formation of a chiral iminium ion, activating the Michael acceptor for enantioselective attack. nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | Transfer Hydrogenation | Activation of the imine via hydrogen bonding, facilitating enantioselective hydride transfer from a Hantzsch ester. rsc.org |

Diastereoselective Synthetic Pathways

Diastereoselective reactions create a specific diastereomer from a molecule that already contains at least one stereocenter. This pre-existing stereocenter can be part of the substrate itself or a covalently attached chiral auxiliary, as discussed previously.

The Evans aldol reaction is a prime example of a substrate-controlled diastereoselective process where the chiral auxiliary dictates the facial selectivity of the enolate's reaction with an aldehyde, leading to a specific diastereomer of the aldol product. chem-station.comalfa-chemistry.com

Another strategy is the diastereoselective reduction of a carbonyl or imine that has a chiral center elsewhere in the molecule. For instance, if a chiral precursor containing a stereocenter is used to synthesize a ketone, the subsequent reduction of the ketone can be influenced by that existing center. The reducing agent will approach from the less sterically hindered face, leading to one diastereomer in preference to the other. This principle is fundamental in the synthesis of complex molecules like 1,3-amino alcohols. nih.gov A synthetic route could be designed where an intermediate for this compound contains a temporary stereocenter that directs the crucial reduction step before being removed.

Chiral Resolution Techniques for Enantiomeric Separation

When a racemic mixture of this compound is synthesized, the enantiomers must be separated. Chiral resolution is a common technique to achieve this. wikipedia.org

The most widely used method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org Common resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. sigmaaldrich.comwikipedia.org The reaction produces a pair of diastereomeric salts ((R)-amine•(R)-acid and (S)-amine•(R)-acid), which, unlike enantiomers, have different physical properties, most importantly, different solubilities. rsc.org By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize selectively while the other remains in solution. nih.gov The crystallized salt is then separated by filtration, and the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure amine. wikipedia.org

Enzymatic kinetic resolution offers a powerful biochemical alternative. researchgate.net Certain enzymes, particularly lipases, can selectively acylate one enantiomer of an amine in the presence of an acyl donor, leaving the other enantiomer unreacted. researchgate.netnih.gov For example, lipase B from Candida antarctica (CAL-B) is frequently used for resolving amines. researchgate.net The acylated amine and the unreacted amine can then be separated by standard methods like chromatography or extraction. This method is valued for its high selectivity under mild conditions. nih.govmdpi.com Additionally, chromatographic separation on a chiral stationary phase (CSP) using techniques like HPLC can be used for both analytical determination of enantiomeric purity and for preparative separation. asianpubs.org

| Resolution Technique | Principle | Common Reagents/Materials | Advantages |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | (+)- or (-)-Tartaric Acid, Mandelic Acid. wikipedia.orgnih.gov | Scalable, cost-effective for large quantities. |

| Enzymatic Kinetic Resolution | Enzyme selectively catalyzes a reaction on one enantiomer. researchgate.net | Lipases (e.g., CAL-B), acyl donors (e.g., ethyl acetate). researchgate.net | High enantioselectivity, mild reaction conditions. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. asianpubs.org | Chiral HPLC columns (e.g., polysaccharide-based). | High purity, applicable for analysis and preparation. |

Synthetic Strategies for Enantiopure Amino Alcohols and Indanones

Enantiopure building blocks, often derived from the "chiral pool" of naturally occurring molecules, can serve as starting materials for the synthesis of more complex chiral targets. tcichemicals.com Enantiopure amino alcohols are particularly valuable synthons. nih.govresearchgate.net

One strategy involves the ring-opening of enantiopure epoxides. For example, an aryl glycidol, prepared via Sharpless asymmetric epoxidation, can undergo regioselective ring-opening with an amine source to yield a 1,2-amino alcohol. researchgate.net This amino alcohol could then be further elaborated to this compound. Biocatalytic routes, using engineered amine dehydrogenases, can perform asymmetric reductive amination on α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity. frontiersin.org

The synthesis of cis-1-amino-2-indanol is another relevant strategy, as this rigid bicyclic amino alcohol is a widely used chiral auxiliary and ligand in its own right. Its synthesis often starts from indene, proceeding through an epoxide intermediate. The control of stereochemistry in the epoxide opening is key to obtaining the desired enantiopure aminoindanol. While not a direct precursor, the methodologies developed for synthesizing such structures are applicable to other chiral amino alcohols.

Derivatization and Analog Development of 3 1 Aminopropyl Phenol

Synthesis of N-Substituted Aminopropylphenol Derivatives

The primary amino group of 3-(1-Aminopropyl)phenol (B6203521) is a key site for derivatization, readily undergoing N-alkylation and N-acylation reactions. The nucleophilicity of the nitrogen atom facilitates the introduction of a wide variety of substituents, thereby modifying the compound's steric and electronic properties.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides typically results in chemoselective N-acylation. The amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or basic conditions, leading to the preferential formation of an amide bond. quora.comquora.com This reaction is fundamental in synthesizing amides with diverse functionalities. For instance, reaction with acetic anhydride (B1165640) yields the corresponding N-acetyl derivative. The use of ketene (B1206846) has also been reported as an environmentally friendly acylation reagent for aminophenols. google.com

N-Alkylation: Direct N-alkylation with alkyl halides can be less selective, often yielding a mixture of N-mono- and N,N-di-alkylated products, as well as competing O-alkylation products. umich.edu To achieve selective N-alkylation, a common strategy involves reductive amination. This two-step, one-pot process first involves the condensation of the primary amine with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the N-substituted amine. researchgate.net This method provides excellent control and high yields for producing N-mono-alkylated derivatives.

For selective N-arylation, modern cross-coupling methodologies are employed. The Goldberg reaction, a copper-catalyzed coupling of an amine with an aryl halide, and the Buchwald-Hartwig amination, which uses a palladium catalyst, are powerful methods. nih.govwikipedia.org For 3-aminophenol (B1664112), catalyst systems based on palladium with specific phosphine (B1218219) ligands (like BrettPhos) have been developed to achieve highly selective N-arylation over O-arylation. nih.govmit.edu

| Reaction Type | Reagent/Catalyst System | Resulting Derivative | Reference |

|---|---|---|---|

| N-Acylation | Acetic Anhydride (Ac₂O) | N-Acetyl | quora.comquora.com |

| N-Acylation | Benzoyl Chloride | N-Benzoyl | quora.com |

| Reductive Amination (N-Alkylation) | Aldehyde/Ketone + NaBH₄ | N-Alkyl / N-Benzyl | umich.eduresearchgate.net |

| N-Arylation | Aryl Halide + Pd-catalyst (e.g., BrettPhos) | N-Aryl | nih.govmit.edu |

O-Substituted Phenolic Derivatives

Modification at the phenolic hydroxyl group yields ether and ester derivatives, which can significantly alter the compound's solubility, hydrogen bonding capability, and metabolic stability.

O-Alkylation (Ether Formation): Selective O-alkylation of this compound requires careful consideration of the competing N-alkylation. A common strategy is to first protect the more nucleophilic amino group. For example, the amine can be reversibly converted into an imine by reacting it with benzaldehyde (B42025). With the amino group protected, the phenolic hydroxyl can be deprotonated with a base (e.g., K₂CO₃) and reacted with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) to form the desired ether. Subsequent hydrolysis of the imine with mild acid regenerates the free amine, yielding the O-alkylated product with high selectivity. umich.eduresearchgate.net

O-Arylation (Diaryl Ether Formation): The synthesis of diaryl ethers is commonly achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. wikipedia.orgscispace.com For aminophenols, achieving selectivity can be challenging. However, specific catalyst systems have been developed to favor O-arylation. For 3-aminophenol, a system using copper(I) iodide (CuI) with picolinic acid as a ligand has been shown to effectively catalyze O-arylation with aryl iodides, yielding the desired diaryl ether with high chemoselectivity. nih.govnih.gov

O-Acylation (Ester Formation): While N-acylation is favored under neutral/basic conditions, selective O-acylation can be achieved under strongly acidic conditions. In the presence of an acid like trifluoroacetic acid (CF₃CO₂H), the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). beilstein-journals.org This deactivates the nitrogen as a nucleophile, allowing the less reactive hydroxyl group to be acylated by an acyl chloride or anhydride. This method provides a direct route to phenolic esters while leaving the amino group unmodified. beilstein-journals.org

| Reaction Type | Strategy/Reagent | Resulting Derivative | Reference |

|---|---|---|---|

| O-Alkylation | 1. N-protection (e.g., with benzaldehyde) 2. Alkyl Halide + Base 3. Deprotection | Alkoxy / Benzyloxy | umich.eduresearchgate.net |

| O-Arylation | Ullmann Condensation (Aryl Halide + CuI/Picolinic Acid) | Aryloxy | nih.govnih.gov |

| O-Acylation | Acyl Halide in strong acid (e.g., CF₃CO₂H) | Acyloxy (Ester) | beilstein-journals.org |

Aromatic Ring Modifications

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the hydroxyl and amino groups. Both are powerful ortho-, para-directing groups. In a meta-substituted compound like this, their directing effects are cooperative, strongly activating the positions ortho and para to each group. Specifically, the positions at C2, C4, and C6 are highly activated for substitution.

Halogenation: Direct halogenation with reagents like chlorine (Cl₂) or bromine (Br₂) can lead to poly-substituted products due to the high activation of the ring. wikipedia.org Studies on the chlorination of 3-aminophenol in aqueous solution have shown that electrophilic substitution of Cl⁺ occurs on the aromatic ring, leading to chloroaminophenols. nih.gov To achieve mono-substitution, milder halogenating agents or specific catalytic systems are often required. For instance, ammonium salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have been developed for the ortho-selective monochlorination of phenols. scientificupdate.com

Nitration: Nitration of phenols requires mild conditions to avoid oxidation of the ring. sid.ir The reaction of this compound with dilute nitric acid would be expected to yield a mixture of nitro derivatives, with substitution occurring at the activated 2, 4, and 6 positions. To control the reaction and prevent side reactions, the amino and/or hydroxyl groups are often first protected, for example, through acylation. google.comwyzant.com This moderates the activating effect and directs the substitution more predictably.

| Reaction Type | Reagent | Expected Position(s) of Substitution | Reference |

|---|---|---|---|

| Halogenation | Cl₂, Br₂, I₂ | 2, 4, 6 (mono- and poly-substitution) | wikipedia.orgnih.gov |

| Nitration | Dilute HNO₃ | 2, 4, 6 | sid.iryoutube.com |

| Sulfonation | H₂SO₄ | 2, 4, 6 | quora.com |

Formation of Macrocyclic or Polymeric Structures Incorporating this compound

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an excellent monomer for polymerization and a building block for macrocyclic structures.

Polymeric Structures: Aminophenols can undergo oxidative polymerization to form conjugated polymers with interesting electrochemical properties. mdpi.com Poly(m-aminophenol) (PMAP) has been synthesized via chemical oxidative polymerization using an initiator like ammonium persulfate in an acidic medium. tandfonline.com The resulting polymer structure is complex, but it leverages the reactivity of both the amine and the aromatic ring. Such polymers have potential applications as sensor materials and in electrochromic displays. tandfonline.com

Macrocyclic Structures: Macrocycles are large ring structures that are prevalent in pharmaceuticals and host-guest chemistry. nih.gov this compound can serve as a key component in macrocycle synthesis. Its two reactive groups can be linked to a complementary difunctional molecule (e.g., a diacyl chloride or a dialkyl halide) in a high-dilution reaction to favor intramolecular cyclization over intermolecular polymerization. For example, reaction of two equivalents of this compound with a long-chain diacyl chloride could, after an initial double amidation, be followed by a double O-alkylation with a dihalide linker to form a complex macrocyclic structure. Methodologies like ring-closing metathesis (RCM) and transition metal-catalyzed couplings are also central to modern macrocycle synthesis. nih.govnih.gov

Ligand Design Incorporating the Phenolic Amine Moiety

The this compound scaffold contains both a Lewis base (amine) and a phenolic oxygen, making it an effective chelating ligand for various metal ions. humanjournals.com

Chelation: The amino group and the deprotonated phenolic oxygen can coordinate to a single metal center to form a stable five- or six-membered chelate ring. This bidentate coordination is a common feature in coordination chemistry. Studies on 3-aminophenol have shown its ability to form stable complexes with a range of transition metal ions, including Cu(II), Ni(II), Co(II), and Fe(III). humanjournals.com The stability of these complexes often follows the Irving-Williams series. humanjournals.com Polyphenolic compounds are well-known for their metal-chelating properties, which are crucial for their potential therapeutic effects. nih.gov

Schiff Base Ligands: The reactivity of the primary amine allows for the straightforward synthesis of more complex, multidentate ligands. Condensation of this compound with various aldehydes (e.g., salicylaldehyde) produces Schiff base ligands. These ligands often exhibit enhanced coordination capabilities, potentially acting as tridentate or tetradentate chelators if the aldehyde component contains additional donor groups. Such Schiff base complexes of metals like Cu(II) and Ni(II) have been synthesized and studied for their antimicrobial and DNA-binding properties. iarjset.com

| Ligand Type | Description | Coordinating Atoms | Potential Metal Ions | Reference |

|---|---|---|---|---|

| Bidentate Chelate | Direct coordination of the parent molecule. | Amino Nitrogen, Phenolic Oxygen | Cu(II), Ni(II), Zn(II), Fe(III) | humanjournals.com |

| Schiff Base Ligand | Product of condensation with an aldehyde (e.g., salicylaldehyde). | Imine Nitrogen, Phenolic Oxygens, other donors | Cu(II), Ni(II), Co(II) | iarjset.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds by mapping the magnetic fields around atomic nuclei.

¹H NMR for Proton Assignment and Connectivity

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a ¹H NMR spectrum of 3-(1-Aminopropyl)phenol (B6203521), each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The expected ¹H NMR signals for this compound are detailed below. The aromatic protons (H-2, H-4, H-5, H-6) would appear in the downfield region (typically 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration. The protons of the aminopropyl side chain appear in the upfield region. The methine proton (H-1') is coupled to the adjacent methylene (B1212753) and methyl protons, resulting in a complex multiplet.

Table 1. Predicted ¹H NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | 8.5 - 9.5 | Broad Singlet | 1H |

| H-2 | ~7.1 | Triplet | 1H |

| H-4 | ~6.7 | Doublet | 1H |

| H-5 | ~6.8 | Triplet | 1H |

| H-6 | ~6.6 | Doublet | 1H |

| -NH₂ | 1.5 - 3.0 | Broad Singlet | 2H |

| H-1' (methine) | ~3.8 | Multiplet | 1H |

| H-2' (methylene) | ~1.7 | Multiplet | 2H |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and the nature of the atoms attached to it.

Aromatic carbons typically resonate in the 110-160 ppm range. The carbon atom bonded to the hydroxyl group (C-3) is expected to be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atom. docbrown.info The aliphatic carbons of the propyl chain will appear at much higher field (upfield). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 2. Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and standard chemical shift values. compoundchem.comlibretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~145 |

| C-2 | ~130 |

| C-3 | ~157 |

| C-4 | ~115 |

| C-5 | ~120 |

| C-6 | ~114 |

| C-1' (methine) | ~55 |

| C-2' (methylene) | ~30 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Assignment

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. huji.ac.illibretexts.org For this compound, COSY would show cross-peaks connecting adjacent protons. Key expected correlations include those between the aromatic protons (H-4 with H-5; H-5 with H-6; H-6 with H-2), and within the propyl chain (H-1' with H-2'; H-2' with H-3'). libretexts.orgcsbsju.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.netpressbooks.pub This allows for the direct assignment of a carbon's chemical shift based on its attached proton's signal. For example, the proton signal at ~3.8 ppm (H-1') would correlate with the carbon signal at ~55 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.orgsphinxsai.com This technique is crucial for connecting different spin systems within the molecule. libretexts.org For instance, HMBC would show correlations from the methine proton (H-1') to the aromatic carbons C-1 and C-2/C-6, confirming the attachment point of the propyl chain to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.comlibretexts.org The strength of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. huji.ac.il This experiment is vital for determining stereochemistry and conformational preferences. In this compound, NOESY could show correlations between the methine proton (H-1') and the ortho-aromatic protons (H-2 and H-6), providing insight into the preferred orientation of the side chain relative to the ring.

Table 3. Summary of Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Key Expected Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H-1' ↔ H-2'; H-2' ↔ H-3'; H-4 ↔ H-5 ↔ H-6 | Proton-proton connectivity within spin systems |

| HSQC | ¹H – ¹³C (1-bond) | H-1' – C-1'; H-2' – C-2'; H-3' – C-3'; H-2 – C-2, etc. | Direct C-H attachments |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-1' ↔ C-1, C-2, C-6; H-2' ↔ C-1, C-3' | Connectivity across quaternary carbons and between fragments |

| NOESY | ¹H ↔ ¹H (through space) | H-1' ↔ H-2, H-6; H-2' ↔ H-2, H-6 | Spatial proximity, stereochemistry, and conformation |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum displays absorption bands that are characteristic of the functional groups present. researchgate.netresearchgate.net

For this compound, the FTIR spectrum would be expected to show several key absorption bands. A very broad and strong band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic group, with the broadness resulting from hydrogen bonding. libretexts.org The N-H stretching of the primary amine group typically appears in the same region as a medium-intensity, often two-pronged, peak. Aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to several sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org A strong C-O stretching band for the phenol would be expected around 1200-1260 cm⁻¹.

Table 4. Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Phenol |

| 3300-3500 (medium) | N-H stretch | Primary Amine |

| 3010-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (propyl) |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1450-1495 | C=C stretch | Aromatic Ring |

| ~1230 | C-O stretch | Phenol |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar bonds and changes in polarizability.

In the Raman spectrum of this compound, the aromatic ring vibrations would be particularly prominent. Strong bands corresponding to the C=C stretching modes of the benzene (B151609) ring are expected in the 1580-1620 cm⁻¹ region. The symmetric "ring breathing" vibration, a collective in-plane stretching and contracting of the entire ring, typically gives a sharp and intense signal around 1000 cm⁻¹. Aliphatic C-H stretching and bending modes would also be present but are often weaker than the aromatic signals. Raman spectroscopy is generally less sensitive to the highly polar O-H and N-H vibrations compared to FTIR.

Table 5. Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (propyl) |

| 1580-1620 | C=C stretch | Aromatic Ring |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenol |

| Ethylbenzene |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the structure, determining the molecular weight, and quantifying chemical compounds. For a molecule like this compound, various MS techniques can be employed to gain comprehensive structural information and assess its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. wikipedia.orglibretexts.org In ESI-MS, the analyte in solution is aerosolized and ionized by applying a high voltage, typically resulting in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal fragmentation. nih.gov This allows for the precise determination of the molecular weight.

For this compound (C₉H₁₃NO), the expected monoisotopic mass is 151.0997 g/mol . In positive mode ESI-MS, the primary ion observed would be the protonated molecule at an m/z of 152.1075. The high-resolution mass measurement of this ion can confirm the elemental composition.

While ESI is a soft ionization method, fragmentation can be induced in the ion source ("in-source collision-induced dissociation") or in a collision cell (in tandem MS) to obtain structural information. The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through characteristic pathways for aminophenols and alkylamines. Common fragmentation patterns would include the loss of neutral molecules such as ammonia (B1221849) (NH₃) or the cleavage of the propyl side chain.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 152.1075 | Protonated molecular ion |

| [M+H - NH₃]⁺ | 135.0804 | Loss of ammonia from the protonated amine |

This interactive table summarizes the expected mass-to-charge ratios for the parent ion and key fragments of this compound in positive mode ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgyoutube.com It is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl functional groups, this compound may exhibit poor peak shape and thermal instability during GC analysis. Therefore, derivatization is often employed to increase its volatility and thermal stability. oup.comresearchgate.net Common derivatization agents for phenols and amines include silylating agents (e.g., BSTFA) or acylating agents.

Once separated by the GC column, the analyte enters the mass spectrometer, which typically uses a hard ionization technique like Electron Ionization (EI). EI bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a "molecular fingerprint" that can be compared against spectral libraries for identification.

The EI mass spectrum of derivatized or underivatized this compound would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Key fragmentation pathways would include alpha-cleavage adjacent to the nitrogen atom and benzylic cleavage, which is often a dominant process.

Table 2: Expected Key Fragments in EI-MS of this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₉H₁₃NO]⁺ | 151.10 | Molecular Ion (M⁺) |

| [C₈H₁₀N]⁺ | 120.08 | Alpha-cleavage: Loss of ethyl radical from the propyl chain |

| [C₇H₈O]⁺ | 108.06 | Benzylic cleavage: Formation of hydroxybenzyl cation |

This interactive table outlines the predicted significant fragments and their mass-to-charge ratios in the electron ionization mass spectrum of this compound, which are crucial for structural confirmation and purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Trace Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices and for trace quantification. researchgate.netamazonaws.com The method couples the separation power of high-performance liquid chromatography (HPLC) with the specificity of tandem mass spectrometry. nih.gov For this compound, a reversed-phase HPLC method would typically be used for separation from other components in a mixture.

Following chromatographic separation, the analyte is ionized, usually by ESI. In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 152.1) is selected in the first mass analyzer. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer.

This process, particularly in the Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov This makes LC-MS/MS the method of choice for quantifying low levels of this compound in complex samples.

Table 3: Hypothetical LC-MS/MS Method Parameters for Quantification

| Parameter | Value | Description |

|---|---|---|

| Precursor Ion (Q1) | m/z 152.1 | The protonated molecular ion selected for fragmentation. |

| Product Ion (Q3) | m/z 135.1 | A characteristic fragment ion (e.g., [M+H - NH₃]⁺) monitored for quantification. |

| Collision Energy | Analyte-dependent | Optimized to maximize the intensity of the product ion. |

This interactive table presents a potential set of parameters for a selective and sensitive LC-MS/MS method for the trace quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is valuable for analyzing compounds containing chromophores—functional groups that absorb light in this region.

Chromophore Analysis and Electronic Transitions

The primary chromophore in this compound is the substituted benzene ring containing both a hydroxyl (-OH) and an aminoalkyl (-CH(NH₂)C₂H₅) group. The electronic transitions responsible for UV absorption in this aromatic system are primarily π → π* transitions of the benzene ring electrons. The presence of the electron-donating hydroxyl and amino groups (auxochromes) modifies the energy of these transitions, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. docbrown.info

The UV-Vis spectrum of this compound is expected to be very similar to that of 3-aminophenol (B1664112). nist.gov Phenol itself shows a primary absorption band around 270 nm. nist.gov For 3-aminophenol, characteristic absorption maxima are observed around 275 nm and 285 nm. researchgate.net The alkyl substituent on the amino group in this compound is not expected to significantly alter the position of these maxima. The spectrum is sensitive to pH; deprotonation of the phenolic hydroxyl group under basic conditions creates a phenoxide ion, which is a stronger electron-donating group, causing a significant red shift in the absorption spectrum.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent Condition | Expected λmax (nm) | Associated Transition |

|---|---|---|

| Neutral (e.g., Ethanol) | ~275 - 285 nm | π → π* |

This interactive table details the predicted absorption maxima for this compound under different pH conditions, reflecting the electronic transitions of its aminophenol chromophore.

Fluorescence Spectroscopy for Structural and Environmental Probing

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many phenolic compounds, including aminophenols, are naturally fluorescent. acs.orgnih.gov The fluorescence properties (i.e., excitation and emission wavelengths, quantum yield, and lifetime) are highly dependent on the molecule's structure and its chemical environment. mdpi.com

The fluorescence of this compound arises from the relaxation of excited electrons in the aromatic ring. The excitation wavelength would correspond to one of its absorption bands, likely in the 270-290 nm range. The emitted light (fluorescence) will be at a longer wavelength (a Stokes shift). For related phenolic compounds, emission peaks are often observed in the 300-350 nm range. nih.govatlantis-press.com

Fluorescence is a powerful tool for probing the microenvironment of a molecule. Changes in solvent polarity, pH, and the presence of quenching agents can significantly alter the fluorescence intensity and the position of the emission maximum. For instance, the fluorescence of the phenol group is known to be pH-dependent, often showing different emission characteristics for the protonated (phenol) and deprotonated (phenoxide) forms. This sensitivity allows fluorescence spectroscopy to be used for quantitative analysis and for studying interactions with other molecules.

Table 5: Predicted Fluorescence Properties of this compound

| Parameter | Predicted Value/Range | Remarks |

|---|---|---|

| Excitation Maximum (λex) | ~280 nm | Corresponds to the main UV absorption band. |

| Emission Maximum (λem) | ~310 - 340 nm | Dependent on solvent polarity and pH. |

| Stokes Shift | ~30 - 60 nm | The energy difference between absorption and emission maxima. |

This interactive table summarizes the anticipated fluorescence characteristics of this compound, which are valuable for sensitive detection and for probing its molecular environment.

Computational Chemistry and Theoretical Investigations of 3 1 Aminopropyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the properties of phenolic and amino compounds. rjpn.orgspacefrontiers.orgresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict the geometry and electronic properties of molecules like 3-(1-Aminopropyl)phenol (B6203521). rjpn.orgnih.gov

The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometric optimization. For this compound, which possesses a flexible propyl side chain, this involves a conformational analysis to identify the global minimum on the potential energy surface. The rotation around the C-C and C-N single bonds in the aminopropyl group gives rise to multiple conformers.

DFT calculations are employed to optimize the geometry of each possible conformer. By comparing the calculated total energies of these optimized structures, the most stable conformation can be identified. The analysis typically reveals that staggered conformations are energetically favored over eclipsed ones. The resulting geometric parameters, such as bond lengths and angles, provide a precise picture of the molecule's structure. For instance, calculations on aminophenol isomers have shown that DFT methods can reliably determine their structural parameters. researchgate.net

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C(ring)-O | 1.365 | C-O-H | 109.2 |

| O-H | 0.963 | C(ring)-C(propyl)-N | 110.5 |

| C(ring)-C(propyl) | 1.518 | C(ring)-C(ring)-C(ring) | ~120.0 |

| C(propyl)-N | 1.472 | H-N-H | 107.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comnih.gov The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom, as these are the main electron-donating centers. The LUMO is likely distributed across the aromatic ring. This distribution indicates that the molecule will donate electrons from the phenol and amino groups in reactions with electrophiles and accept electrons into its aromatic system when reacting with nucleophiles.

Charge distribution analysis, often performed using Mulliken population analysis, reveals the partial atomic charges on each atom. niscpr.res.inuni-muenchen.dewikipedia.org In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative partial charges, making them sites for interaction with electrophiles or for hydrogen bonding. niscpr.res.inalljournals.cn

| Property | Value (eV) |

|---|---|

| Energy of HOMO (E_HOMO) | -5.10 |

| Energy of LUMO (E_LUMO) | -0.25 |

| HOMO-LUMO Energy Gap (ΔE) | 4.85 |

Conceptual DFT provides a framework to quantify chemical reactivity using various descriptors derived from the changes in energy with respect to the number of electrons. mdpi.com These descriptors help in predicting the global and local reactivity of a molecule.

Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness indicates low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons. rjpn.org

Local Reactivity Descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule. wikipedia.orgscm.comfaccts.de The Fukui function predicts where nucleophilic, electrophilic, or radical attacks are most likely to occur by analyzing the change in electron density as an electron is added or removed. wikipedia.orgscm.com For this compound, the sites most susceptible to electrophilic attack (where f⁻(r) is large) would be the oxygen and nitrogen atoms and specific carbons on the aromatic ring. The sites for nucleophilic attack (where f⁺(r) is large) would also be located on the aromatic ring system.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 5.10 |

| Electron Affinity (A) | 0.25 |

| Electronegativity (χ) | 2.675 |

| Chemical Hardness (η) | 2.425 |

| Electrophilicity Index (ω) | 1.474 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.degoogle.comresearchgate.net QTAIM partitions a molecule into atomic basins, allowing for the calculation of atomic properties. wiley-vch.de The analysis focuses on critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies a chemical bond. The properties at the BCP, such as the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), are used to characterize the nature of the bond (e.g., covalent vs. electrostatic).

Energy Decomposition Analysis (EDA) is a method used to understand the nature of intermolecular interactions, for example, in a dimer of this compound or its complex with another molecule. EDA partitions the total interaction energy into physically meaningful components:

Electrostatic Energy (E_elec): Classical Coulombic interaction between the charge distributions of the molecules.

Pauli Repulsion (E_Pauli): The destabilizing energy arising from the overlap of filled orbitals (exchange repulsion).

Orbital Interaction/Polarization (E_orb): The stabilizing energy from the mixing of occupied and virtual orbitals, which includes polarization and charge transfer effects.

Dispersion Energy (E_disp): The stabilizing energy from electron correlation effects.

This analysis would reveal the dominant forces (e.g., hydrogen bonding, π-stacking) responsible for holding the molecular complex together.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound, an MD simulation in a box of water molecules would reveal how the flexible aminopropyl side chain explores different conformations in solution. It would also provide detailed information about the intermolecular interactions between the solute and solvent. The primary tool for analyzing these interactions is the Radial Distribution Function (RDF) , g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.net The RDFs for the hydrogen atoms of the -OH and -NH₂ groups with water oxygen atoms would show sharp peaks at short distances, quantifying the strength and structure of hydrogen bonds.

Computational Approaches for Acid-Base Properties

This compound has two ionizable groups: the weakly acidic phenolic hydroxyl group and the weakly basic amino group. Computational methods can predict their respective pKa values. A common and accurate method is the "direct approach," which calculates the Gibbs free energy change (ΔG) for the relevant acid-base equilibrium in solution. mdpi.comtorvergata.itresearchgate.net

The pKa of the phenolic group is calculated from the free energy of the deprotonation reaction: ArOH + H₂O ⇌ ArO⁻ + H₃O⁺

The pKb (and subsequently pKa of the conjugate acid) of the amino group is calculated from the free energy of the protonation reaction: RNH₂ + H₂O ⇌ RNH₃⁺ + OH⁻

These calculations are typically performed using a thermodynamic cycle that combines high-accuracy gas-phase energy calculations (using DFT) with solvation free energies computed using a continuum solvent model (like PCM or SMD). nih.govnih.gov The accuracy of these predictions can often be improved by including a few explicit water molecules to model the direct hydrogen-bonding interactions in the first solvation shell. mdpi.comtorvergata.itresearchgate.net Studies have demonstrated that DFT calculations can yield pKa values for phenols with a mean absolute error of less than 0.4 pKa units. mdpi.comresearchgate.net

| Reaction | Free Energy Term | Description |

|---|---|---|

| ArOH(aq) ⇌ ArO⁻(aq) + H⁺(aq) | ΔG°(aq) | Free energy of dissociation in solution. |

| ArOH(g) ⇌ ArO⁻(g) + H⁺(g) | ΔG°(gas) | Gas-phase free energy of dissociation. |

| ArOH(g) → ArOH(aq) | ΔG°_solv(ArOH) | Free energy of solvation of the acid. |

| ArO⁻(g) → ArO⁻(aq) | ΔG°_solv(ArO⁻) | Free energy of solvation of the conjugate base. |

pKa is derived using the relation: ΔG°(aq) = 2.303 RT pKa

Reaction Mechanism Pathway Exploration through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate pathways of chemical reactions. By mapping the potential energy surface, key structures such as reactants, transition states, intermediates, and products can be identified and their energies calculated. This allows for a detailed understanding of the reaction mechanism, including the determination of activation energies and reaction thermodynamics.

For aminophenols, a common and well-studied reaction is N-acetylation. A computational study on the acetylation of 4-aminophenol (B1666318) with acetic anhydride (B1165640) to form paracetamol revealed an exothermic reaction with an energy change (ΔE) of –25.0107 kJ/mol. The study, using the Restricted Hartree-Fock (RHF) method with a 3-21G basis set, also calculated a significant activation energy of 623.13 kJ/mol to reach the transition state. This type of computational investigation could be directly applied to this compound to understand its reactivity in similar acylation reactions.

Furthermore, computational studies can explore more complex reaction mechanisms, such as those involved in metabolism. For instance, density functional theory has been used to investigate the intramolecular phenol coupling reactions of bisphenolic compounds catalyzed by cytochrome P450 enzymes. acs.org Such advanced computational models can reveal key mechanistic details that are often inaccessible through experimental means alone. acs.org

The exploration of reaction pathways for this compound could involve various transformations, including reactions at the phenolic hydroxyl group, the amino group, or the aromatic ring. Computational modeling can be employed to investigate the feasibility of different reaction pathways, predict the most likely products, and provide insights into the factors that control the reaction's outcome. For example, modeling the interaction of this compound with various reactants can help in understanding its potential for forming derivatives or undergoing degradation.